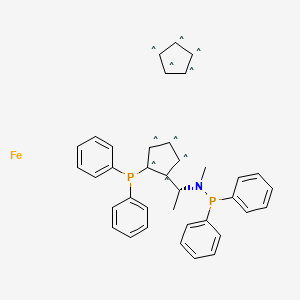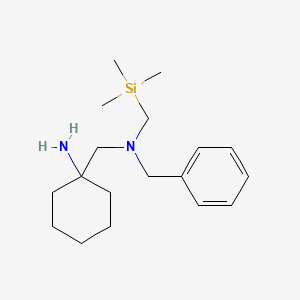
(-)-Fucose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Fucose-13C: is a labeled monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications. This compound is particularly useful in research involving metabolic pathways and molecular interactions due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of glucose-13C as a starting material, which undergoes a series of enzymatic or chemical transformations to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into fucose. These microorganisms are cultured in media containing carbon-13 labeled substrates, and the fucose produced is then extracted and purified.
化学反応の分析
Types of Reactions: (-)-Fucose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to fucuronic acid using oxidizing agents.
Reduction: Reduction to fucitol using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Fucuronic acid.
Reduction: Fucitol.
Substitution: Halogenated fucose derivatives.
科学的研究の応用
Chemistry: In chemistry, (-)-Fucose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids. This is important for understanding cell signaling, immune response, and protein stability.
Medicine: In medical research, this compound is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) to study metabolic disorders and cancer. Its isotopic labeling provides enhanced imaging contrast and specificity.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the calibration of instruments.
作用機序
Molecular Targets and Pathways: (-)-Fucose-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. The labeled fucose is integrated into these molecules during glycosylation, allowing researchers to track and study the dynamics of these processes. The pathways involved include the fucose salvage pathway and the de novo synthesis pathway.
類似化合物との比較
D-Glucose-13C: Another labeled monosaccharide used in metabolic studies.
Lactose-13C: A disaccharide labeled with carbon-13 used in digestive studies.
Galactose-13C: A labeled hexose used in studies of galactose metabolism.
Uniqueness: (-)-Fucose-13C is unique due to its specific role in glycosylation processes and its incorporation into glycoproteins and glycolipids. This makes it particularly valuable in studies related to cell signaling and immune response, distinguishing it from other labeled sugars that may not participate in these specific pathways.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 |
InChIキー |
PNNNRSAQSRJVSB-ZAHPDWKSSA-N |
異性体SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)









![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

